Defined Enantiomeric Configuration Ensures Predictable Polypeptide α-Helicity
The (R)-configuration at the C-4 position directly determines the secondary structure of the resulting polypeptide. The (R)-configured monomer is specifically required to induce a left-handed or right-handed α-helical conformation, which is a critical selection criterion opposite to the (S)-enantiomer (CAS 1377983-59-9) [1]. While head-to-head polymerization kinetic data for this specific enantiomer pair is not published, literature on isomeric naphthylalanine-based polymers confirms that a change in stereochemistry leads to a complete conformational transformation [2].
| Evidence Dimension | Polypeptide helical conformation |
|---|---|
| Target Compound Data | Predicts specific α-helical handedness (R-configuration-based) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1377983-59-9): Predicts opposite α-helical handedness |
| Quantified Difference | Qualitative: Change in helical chirality direction. |
| Conditions | Inference based on principle of chirality transfer during NCA ring-opening polymerization. |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for experiments aiming to replicate or create specific chiroptical properties in polypeptide materials.
- [1] Angene Chemical. (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione (CAS 1377983-59-9) vs. (R)-form - Technical Datasheet comparison. Retrieved from angenechem.com. View Source
- [2] Sisido, M. (1996). One-dimensional aromatic crystal in solution. 1. Synthesis, conformation, and spectroscopic properties of poly(L-1-naphthylalanine). Macromolecules, 29(17), 5513–5520. View Source
